

# Physicochemical properties of 4-Methyl-benzylpyridinium chloride

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## Compound of Interest

Compound Name: 4-Methyl-benzylpyridinium chloride

Cat. No.: B3258055

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An In-depth Technical Guide to **4-Methyl-benzylpyridinium Chloride**

## Introduction

**4-Methyl-benzylpyridinium chloride**, a quaternary ammonium compound, is a molecule of interest in various chemical and pharmaceutical research fields. Its structure, featuring a pyridinium core with a methyl group and a benzyl substituent, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and potential applications, tailored for researchers, scientists, and professionals in drug development.

## Chemical Identity

The compound is systematically named 1-benzyl-4-methylpyridin-1-ium chloride.<sup>[1][2]</sup> It is also known by other names such as N-Benzyl-4-methylpyridinium chloride and 4-Methyl-1-(phenylmethyl)pyridinium chloride.<sup>[1][2]</sup> The structural characteristics include a positively charged pyridinium ring, a methyl group at the 4-position, a benzyl group attached to the nitrogen atom, and a chloride counterion.<sup>[1]</sup>

## Physicochemical Properties

The fundamental physicochemical properties of **4-Methyl-benzylpyridinium chloride** are summarized below.

## Core Properties

Property	Value/Description	Source
CAS Number	23662-66-0, 30004-39-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C13H14ClN	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	219.71 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	180–183°C	<a href="#">[1]</a>
Topological Polar Surface Area	3.9 Å <sup>2</sup>	<a href="#">[1]</a>
Hydrogen Bond Donors	0	<a href="#">[1]</a>
Hydrogen Bond Acceptors	1	<a href="#">[1]</a>
Rotatable Bonds	2	<a href="#">[1]</a>

## Spectroscopic and Thermal Analysis Data

Spectroscopic and thermal analysis are crucial for the structural elucidation and characterization of the compound.

Analysis Type	Data
<sup>1</sup> H NMR	Expected signals include aromatic protons (δ 7.2–8.5 ppm), a methyl group (δ 2.5 ppm), and benzyl protons (δ 4.5–5.0 ppm). <a href="#">[1]</a>
<sup>13</sup> C NMR	Expected signals include pyridinium carbons (δ 120–150 ppm), a methyl carbon (δ 20–25 ppm), and benzyl carbons (δ 40–50 ppm). <a href="#">[1]</a>
Mass Spectrometry	Molecular ion peak at m/z 219.71 (M+), with fragmentation patterns corresponding to the pyridinium and benzyl moieties. <a href="#">[1]</a>
Differential Scanning Calorimetry (DSC)	An endothermic peak is observed at 182°C, corresponding to its melting point. <a href="#">[1]</a>
Thermogravimetric Analysis (TGA)	A 5% weight loss is recorded at 220°C. <a href="#">[1]</a>

## Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of **4-Methylbenzylpyridinium chloride** are provided below.

### Laboratory-Scale Synthesis

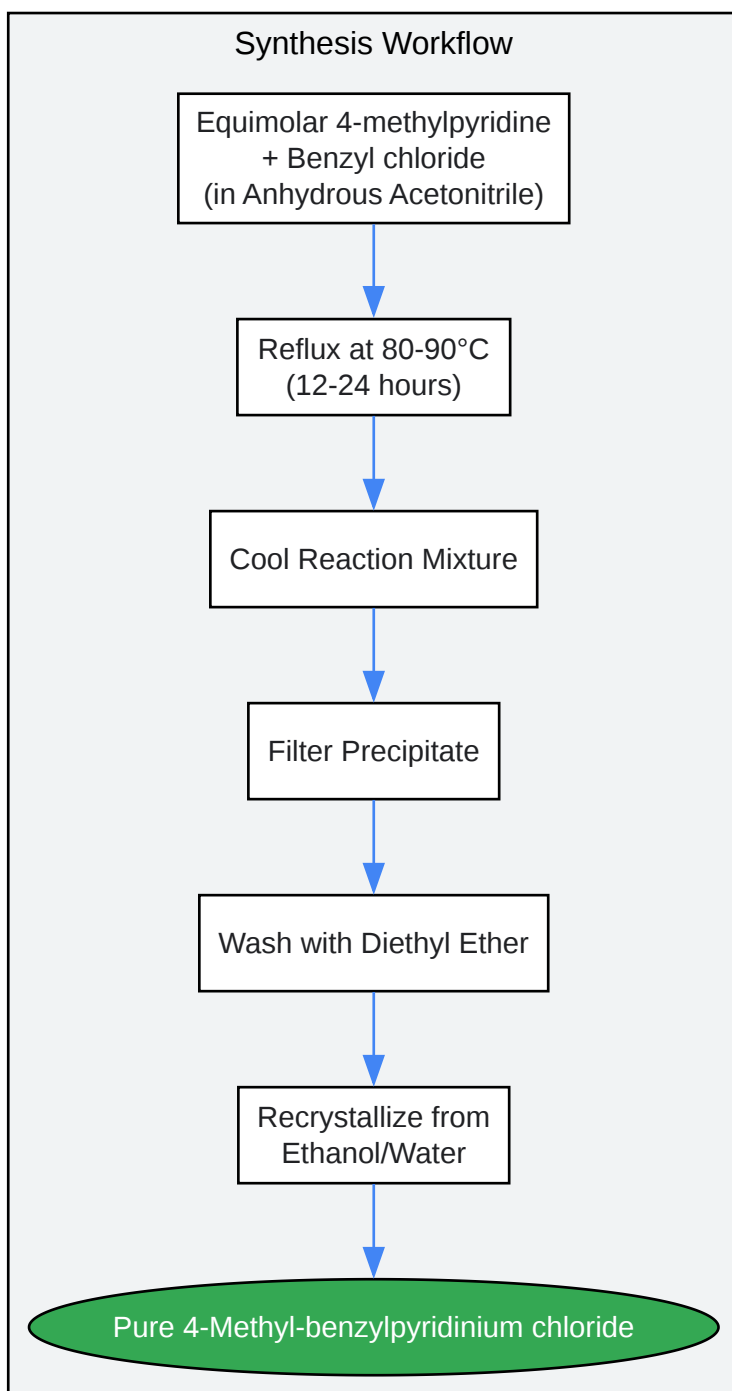
The synthesis is achieved through the quaternization of 4-methylpyridine with benzyl chloride.  
[\[1\]](#)

- **Reaction Setup:** Mix equimolar quantities of 4-methylpyridine and benzyl chloride in anhydrous acetonitrile.
- **Heating:** Reflux the mixture at 80–90°C for a period of 12–24 hours under an inert atmosphere.[\[1\]](#)
- **Isolation:** After cooling the reaction mixture, the precipitated product is filtered. The solid is then washed with diethyl ether.[\[1\]](#)
- **Purification:** The crude product is purified by recrystallization from ethanol/water mixtures to yield the final compound.[\[1\]](#)

### Industrial-Scale Synthesis Considerations

For larger scale production, certain optimizations can be considered to improve efficiency and yield.

- **Catalyst Optimization:** The use of tributylamine or phase-transfer catalysts can enhance the reaction rate.[\[1\]](#)
- **Solvent Recovery:** Distillation systems can be employed to reclaim the acetonitrile solvent, making the process more cost-effective.[\[1\]](#)
- **Yield:** Industrial processes have reported yields greater than 85% with a purity of ≥99% as determined by HPLC.[\[1\]](#)



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Caption: Workflow for the synthesis and purification of **4-Methyl-benzylpyridinium chloride**.

## Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **4-Methyl-benzylpyridinium chloride**.  
[\[1\]](#)

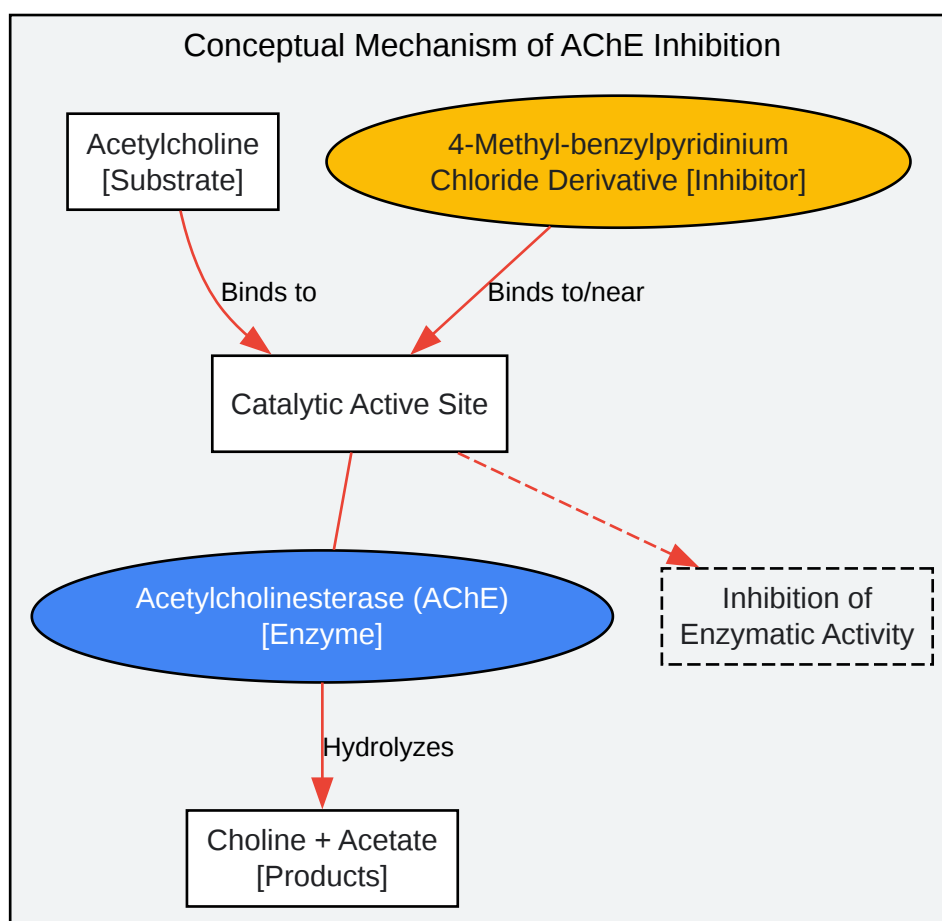
- Column: C18 reverse-phase (5  $\mu$ m, 250  $\times$  4.6 mm).[\[1\]](#)
- Mobile Phase: A mixture of acetonitrile and water in a 70:30 ratio, containing 0.1% trifluoroacetic acid.[\[1\]](#)
- Detection: UV detection is typically used.
- Retention Time: Approximately 6.2 minutes under these conditions.[\[1\]](#)

## Biological Activity and Potential Applications

While specific biological signaling pathways for **4-Methyl-benzylpyridinium chloride** are not extensively detailed in the literature, related N-benzylpyridinium derivatives have shown significant biological activity, suggesting potential therapeutic applications.

### Cholinesterase Inhibition

N-benzylpyridinium derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[\[3\]](#)[\[4\]](#) This is significant because the inhibition of these enzymes is a key therapeutic strategy in the management of Alzheimer's disease.[\[4\]](#) The benzylpyridinium structure can mimic portions of approved drugs like donepezil, allowing it to interact with the catalytic site of the cholinesterase enzymes.[\[3\]](#)[\[4\]](#) Some derivatives have been shown to act as non-competitive inhibitors of AChE.[\[3\]](#)



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Caption: Conceptual diagram of acetylcholinesterase (AChE) inhibition.

## Other Potential Applications

Beyond its potential in drug development, **4-Methyl-benzylpyridinium chloride** is also being explored in other areas:

- Ionic Liquids: Its salt-like nature makes it a candidate for engineering ionic liquids, which have applications in energy storage and as green solvents.<sup>[1]</sup>
- Catalysis: The compound could serve as a phase-transfer catalyst or be used in cross-coupling and polymerization reactions.<sup>[1]</sup>

## Future Research Directions

Future research on **4-Methyl-benzylpyridinium chloride** could focus on several promising areas:

- **Biological Screening:** A thorough evaluation of its antibacterial and antifungal efficacy, particularly against resistant strains, is warranted.<sup>[1]</sup>
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and testing a library of derivatives could elucidate the key structural features required for potent cholinesterase inhibition and other biological activities.
- **Material Science:** Further investigation into its properties as an ionic liquid, focusing on conductivity and thermal stability, could lead to novel applications.<sup>[1]</sup>

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## References

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